molecular formula C20H24N10O19P4-4 B1263132 P1,P4-Bis(5'-adenosyl) tetraphosphate

P1,P4-Bis(5'-adenosyl) tetraphosphate

Cat. No. B1263132
M. Wt: 832.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-XPWFQUROSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-) is tetraanion of P(1),P(4)-bis(5'-adenosyl) tetraphosphate arising from deprotonation of the tetraphosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate.

Scientific Research Applications

Enzymatic Hydrolysis Resistance

P1,P4-bis(5'-adenosyl) tetraphosphate (Ap4A) analogues have been developed with sulfur substituents at P1 and P4 positions, demonstrating significant resistance to enzymatic hydrolysis. These analogues are competitive inhibitors of specific Ap4Aase from Artemia and show high resistance to asymmetric cleavage typically catalyzed by this enzyme (Blackburn et al., 1987).

Substrate and Inhibitor Roles

Ap4A and its phosphonate analogues have been studied as substrates and inhibitors of Artemia Dinucleoside Tetraphosphatase. This enzyme is thought to be responsible for the catabolism of Ap4A and related compounds in various cell types (McLennan et al., 1989).

Stereochemical Studies

Research on the stereochemical course of hydrolysis by unsymmetrical Ap4A phosphodiesterase from lupin seeds has been conducted. This includes the synthesis of different stereoisomers of P1,P4-bis(5'-adenosyl) tetraphosphate and their examination using NMR spectroscopy (Dixon & Lowe, 1989).

Inhibition of Enzymatic Activities

Ap4A analogues have shown potential as inhibitors of various enzymes, such as adenylate kinase, by binding to the enzyme in an "open" or "extended" form. This interaction has been studied through fluorescence experiments (Vanderlijn et al., 1979).

Effect on ADP-Ribosylation

Ap4A and its analogues impact the ADP-ribosylation of histone H1, as studied in bovine testis ADP-ribose polymerase. These compounds can inhibit poly(ADP)-ribosylation and accept the ADP-ribosyl moiety of NAD (Karabashian et al., 1988).

Studies on Dinucleoside Tetraphosphatases

The properties of bis(5'-nucleosidyl) tetraphosphate pyrophosphohydrolase from brine shrimp Artemia have been characterized, indicating specific hydrolysis preferences for various bis(5'-nucleosidyl) tetraphosphates like Ap4A (Prescott et al., 1989).

properties

Product Name

P1,P4-Bis(5'-adenosyl) tetraphosphate

Molecular Formula

C20H24N10O19P4-4

Molecular Weight

832.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/p-4/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

synonyms

adenosine(5')tetraphospho(5')adenosine
Ap4A
AppppA
bis(5'-adenosyl)tetraphosphate
diadenosine 5',5'''-P(1),P(4)--tetraphosphate
diadenosine tetraphosphate
P(1), P(4)-diadenosine-5'tetraphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 2
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 3
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 4
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 5
P1,P4-Bis(5'-adenosyl) tetraphosphate
Reactant of Route 6
P1,P4-Bis(5'-adenosyl) tetraphosphate

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